

# Technical Guide: Spectroscopic Analysis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile

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## Compound of Interest

**Compound Name:** 2-Amino-6-chloropyridine-3,5-dicarbonitrile

**Cat. No.:** B1296360

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## Introduction

**2-Amino-6-chloropyridine-3,5-dicarbonitrile** ( $C_7H_3ClN_4$ , Mol. Wt.: 178.58 g/mol) is a highly functionalized heterocyclic compound.<sup>[1]</sup> The pyridine scaffold is a key structural motif in numerous natural products and pharmaceutical agents. Specifically, derivatives of 2-aminopyridine-3,5-dicarbonitrile are explored for a range of biological activities, making their unambiguous structural characterization essential.

This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for **2-Amino-6-chloropyridine-3,5-dicarbonitrile** and outlines generalized experimental protocols for acquiring such data. While complete, experimentally verified spectra for this specific molecule are not readily available in public databases, the following data are predicted based on its chemical structure and analysis of closely related analogues.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **2-Amino-6-chloropyridine-3,5-dicarbonitrile** are summarized below. These values are estimates based on the analysis of similar structures and established chemical shift/frequency ranges.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d<sub>6</sub>, Reference: Tetramethylsilane (TMS)

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 8.5 - 8.8	Singlet (s)	1H	Pyridine H-4
~ 7.8 - 8.2	Broad (br)	2H	Amino (-NH <sub>2</sub> )

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 160 - 162	C2 (C-NH <sub>2</sub> )
~ 152 - 155	C6 (C-Cl)
~ 145 - 148	C4
~ 115 - 117	C≡N (Cyano groups)
~ 90 - 95	C3 & C5 (C-CN)

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium	N-H asymmetric & symmetric stretch
2230 - 2210	Strong	C≡N stretch
1650 - 1600	Strong	N-H scissoring (bending)
1580 - 1450	Medium	C=C and C≡N ring stretching
~ 1050	Medium	C-Cl stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI-TOF)

m/z (Da)	Ion Species	Notes
179.0119	[M+H] <sup>+</sup>	Calculated for C <sub>7</sub> H <sub>4</sub> CIN <sub>4</sub> <sup>+</sup>
201.0010	[M+Na] <sup>+</sup>	Calculated for C <sub>7</sub> H <sub>3</sub> CIN <sub>4</sub> Na <sup>+</sup>
178.0046	[M] <sup>+</sup>	Molecular Ion; Exact Mass: 178.0046238 Da[1]

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **2-Amino-6-chloropyridine-3,5-dicarbonitrile**, based on methodologies reported for analogous compounds.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker AVANCE operating at a proton frequency of 500 MHz or higher.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse (zg30).
  - Temperature: 298 K.
  - Spectral Width: 12-15 ppm.
  - Acquisition Time: ~3-4 seconds.
  - Relaxation Delay: 2 seconds.

- Number of Scans: 16-64, depending on sample concentration.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled (zgpg30).
  - Spectral Width: 220-240 ppm.
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Apply an exponential multiplication (line broadening of 0.3 Hz for  $^1\text{H}$ , 1.0 Hz for  $^{13}\text{C}$ ) to the Free Induction Decay (FID) before Fourier transformation. Manually phase the spectrum and perform baseline correction.

## IR Spectroscopy Protocol

- Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar and press into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.

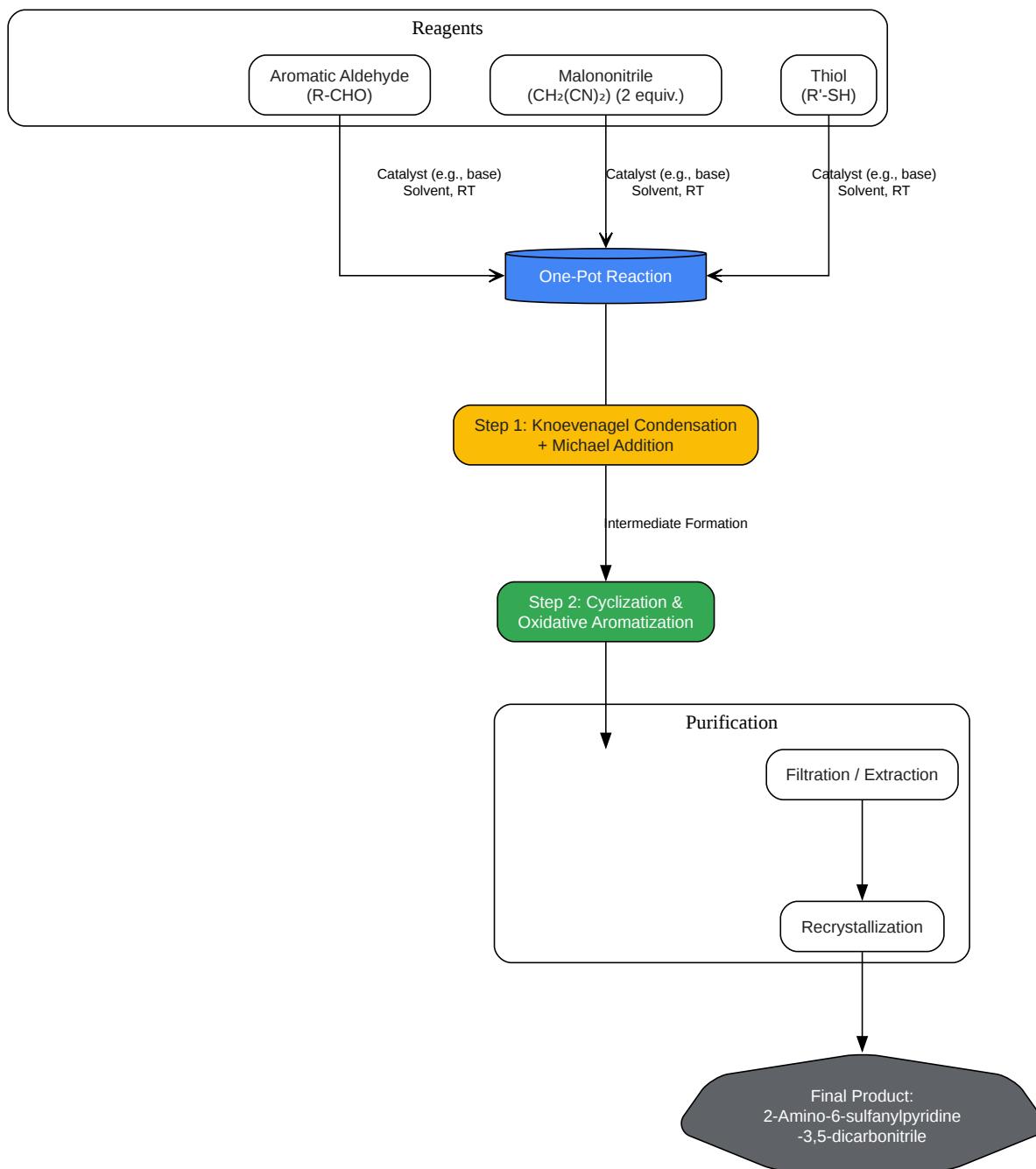
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument.
- Acquisition:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
  - Mass Range: Scan from  $\text{m/z}$  50 to 500.
  - Capillary Voltage: ~3.5-4.5 kV.
  - Source Temperature: ~100-120 °C.
- Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion  $[\text{M}+\text{H}]^+$  and other adducts (e.g.,  $[\text{M}+\text{Na}]^+$ ). Compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

## Visualized Workflow: Synthesis Pathway

The synthesis of highly substituted 2-aminopyridine-3,5-dicarbonitriles is often achieved through a one-pot, multi-component reaction. The following diagram illustrates a generalized workflow for this synthetic approach.[\[2\]](#)[\[3\]](#)[\[4\]](#)



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Caption: Generalized workflow for the one-pot synthesis of aminopyridine dicarbonitriles.

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